3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile
Overview
Description
“3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile” is a chemical compound with the CAS Number: 1019385-55-7 . It has a molecular weight of 205.28 . The IUPAC name for this compound is 3-oxo-3-(4,5,6,7-tetrahydro-1-benzothien-2-yl)propanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Chemical Synthesis and Reactions
- The compound is involved in complex chemical reactions, such as the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines, leading to the formation of specific carboxylates. The product structure of these reactions is often confirmed through methods like X-ray analysis, indicating its use in detailed chemical synthesis processes (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Antimicrobial and Antibacterial Activities
- Some derivatives of this compound have been synthesized and shown to exhibit antimicrobial activities. This is evident in studies where compounds like 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives displayed significant antibacterial activity, highlighting its potential in the development of new antibacterial agents (Naganagowda & Petsom, 2011).
Material Science and Photophysical Properties
- In material science, a class of nicotinonitriles incorporating pyrene and/or fluorene moieties synthesized through a domino four-component condensation reaction exhibited notable photophysical properties. This included strong blue-green fluorescence emission, suggesting its application in areas like materials science due to their pronounced emission spectra (Hussein, El Guesmi, & Ahmed, 2019).
Corrosion Inhibition
- Derivatives of this compound, such as specific propaneitrile derivatives, have been studied for their corrosion inhibition properties, particularly in sodium chloride solutions. These studies, involving techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, revealed that these derivatives can act as mixed-type inhibitors, potentially useful in corrosion prevention applications (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Catalysis
- In catalysis, 3-oxo-9-azabicyclo[3.3.1]nonane-N-oxyl (3-oxo-ABNO) derived from similar structures has been used as an efficient catalyst for the aerobic oxidation of a wide range of alcohols under metal-free conditions. The supported version of 3-oxo-ABNO on ordered mesoporous silica SBA-15 showcased high catalytic activity, indicating its utility in organic synthesis and possibly in industrial applications (Karimi, Farhangi, Vali, & Vahdati, 2014).
properties
IUPAC Name |
3-oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCZNMNJWCFVBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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